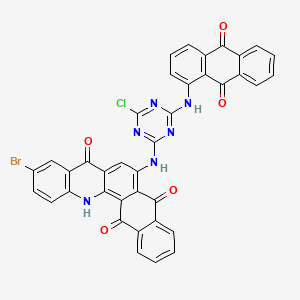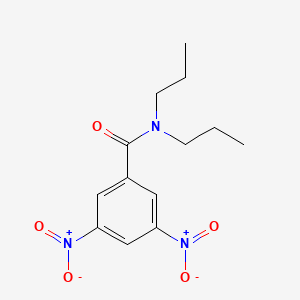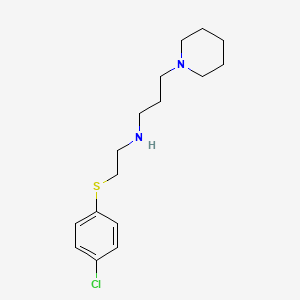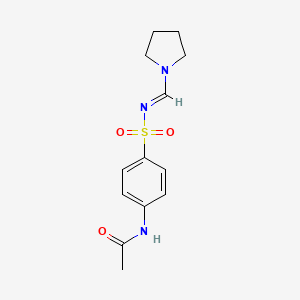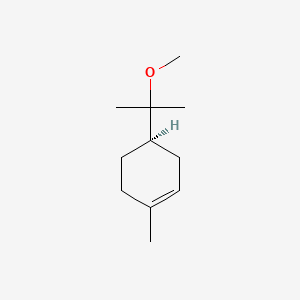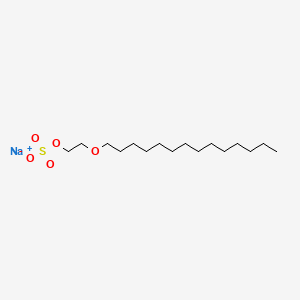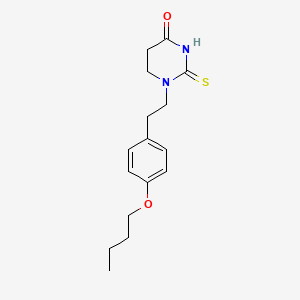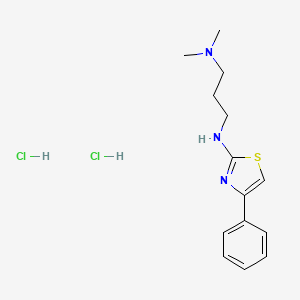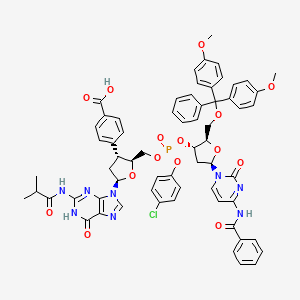
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- is a chemical compound with the molecular formula C13H28O4S and a molecular weight of 280.43 g/mol . This compound is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure, making it a unique member of the thiaether family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- typically involves the reaction of appropriate alcohols and thiols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to optimize the yield and minimize by-products. Purification processes such as distillation or crystallization are employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its corresponding alcohols and thiols.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the original alcohols and thiols .
Applications De Recherche Scientifique
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through these interactions, which can modulate enzyme activity, signal transduction pathways, and other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7,10-Trioxa-13-thiatetradecan-2-ol: A similar compound with a slightly different structure.
5,8,11-Trimethyl-4,7,10-trioxa-2-thiatetradecan-13-ol: Another related compound with variations in the position of functional groups.
Uniqueness
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
72187-29-2 |
|---|---|
Formule moléculaire |
C13H28O4S |
Poids moléculaire |
280.43 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C13H28O4S/c1-10(14)6-15-11(2)7-16-12(3)8-17-13(4)9-18-5/h10-14H,6-9H2,1-5H3/t10-,11-,12-,13+/m0/s1 |
Clé InChI |
SOVDEPQXJZGPIZ-ZDEQEGDKSA-N |
SMILES isomérique |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
SMILES canonique |
CC(COC(C)COC(C)COC(C)CSC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


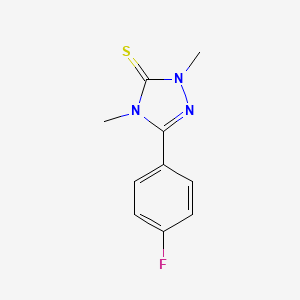

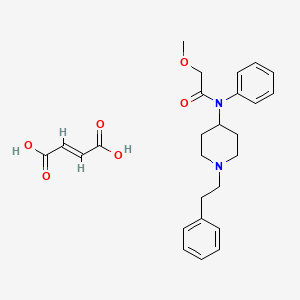
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
